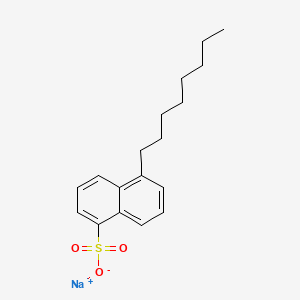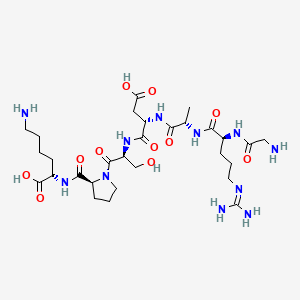
Gly-Arg-Ala-Asp-Ser-Pro-Lys
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Gly-Arg-Ala-Asp-Ser-Pro-Lys” is a peptide sequence that is often used in scientific research . It is a synthetic peptide, which means it is not naturally occurring but is created in a laboratory . This peptide is known to be a negative control for the integrin-binding peptide GRGDSPK .
Synthesis Analysis
The synthesis of peptides like “this compound” involves the formation of peptide bonds between the constituent amino acids . This process requires the protection of certain amino and carboxyl groups during the synthesis to prevent unwanted reactions . The peptide bond formation is achieved by activating the designated carboxyl function so that it will acylate the one remaining free amine .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by its empirical formula, C29H51N11O11 . The molecular weight of this peptide is 729.78 .Physical And Chemical Properties Analysis
The peptide “this compound” is a lyophilized powder and should be stored at a temperature of -20°C . It has an assay of ≥97% (HPLC) and a peptide content of 60% .Applications De Recherche Scientifique
Cell Adhesion and Binding Specificity : The peptide sequence, similar to Gly-Arg-Gly-Asp-Ser-Pro-Cys, influences cell adhesion and binding specificity. This was observed in studies where peptides analogous to this sequence inhibited the attachment of cells to fibronectin or vitronectin substrates. Different alterations in the sequence resulted in varying impacts on cell adhesion, suggesting that specific receptors recognize differences in the Arg-Gly-Asp tripeptide's conformation and environment (Pierschbacher & Ruoslahti, 1987).
Inhibition of Fibronectin Binding : A study on primary mesenchyme cells showed that certain peptides, including one with a sequence similar to Gly-Arg-Ala-Asp-Ser-Pro-Lys, inhibited the binding of fibronectin to cell surfaces. This suggests a role for such peptides in modulating cell migration and interactions with the extracellular matrix (Katow, Yazawa, & Sofuku, 1990).
Nuclear Magnetic Resonance (NMR) Studies : The peptide sequence, as part of a larger peptide derived from myelin basic protein, was studied using NMR. The research focused on its conformation in solution and found evidence of a type-II beta-turn, which could be significant for understanding the structure of antibody receptor sites (Mendz & Moore, 1985).
Role in Angiogenesis : An analysis of human tumor-derived angiogenin, which is a protein involved in angiogenesis, revealed an amino acid sequence that includes segments similar to this compound. This sequence was part of a larger protein sequence associated with tumor angiogenesis (Strydom et al., 1985).
Mécanisme D'action
Propriétés
IUPAC Name |
(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H51N11O11/c1-15(35-24(46)16(36-21(42)13-31)7-4-10-34-29(32)33)23(45)38-18(12-22(43)44)25(47)39-19(14-41)27(49)40-11-5-8-20(40)26(48)37-17(28(50)51)6-2-3-9-30/h15-20,41H,2-14,30-31H2,1H3,(H,35,46)(H,36,42)(H,37,48)(H,38,45)(H,39,47)(H,43,44)(H,50,51)(H4,32,33,34)/t15-,16-,17-,18-,19-,20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZSKTVOHRZIAQ-RABCQHRBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H51N11O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745498 |
Source


|
| Record name | Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alpha-aspartyl-L-seryl-L-prolyl-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
729.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
125455-58-5 |
Source


|
| Record name | Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alpha-aspartyl-L-seryl-L-prolyl-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


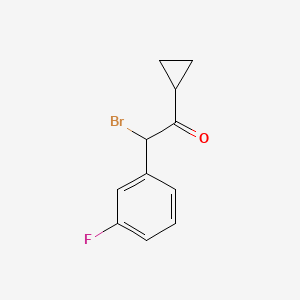
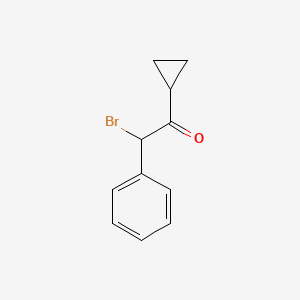
![(2R)-1-oxaspiro[2.5]octane-2-carboxylic acid](/img/structure/B589983.png)
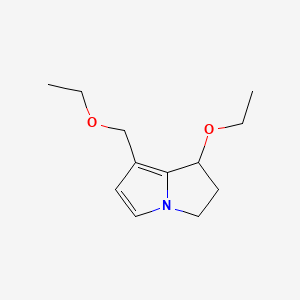

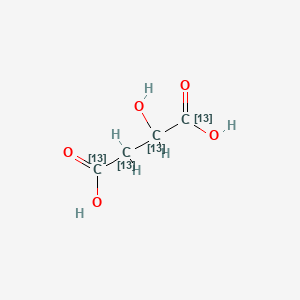
![9-Ethoxy-8-methyl-8-azaspiro[4.5]decan-7-one](/img/structure/B589990.png)
